molecular formula C17H20FN5O2 B2494877 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448045-49-5

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No. B2494877
CAS RN: 1448045-49-5
M. Wt: 345.378
InChI Key: HUVHFIKDZBYPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds closely related to "1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea" involves simple and efficient structure-based design. For instance, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity were synthesized, showcasing the strategic approach towards creating compounds with desired biological activities (Weiwei Li et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including FT-IR, 1H, and 13C-NMR. Additionally, Density Functional Theory (DFT) calculations, such as those performed on 2-oxopyrimidin-1(2H)-yl-urea derivatives, provide insights into molecular properties, including HOMO, LUMO, and energy gaps, offering a deeper understanding of the chemical and physical nature of these molecules (Murat Saracoglu et al., 2019).

Chemical Reactions and Properties

Compounds within this category typically undergo various chemical reactions, including condensation with isocyanates or isothiocyanates to form urea or thiourea derivatives. These reactions are fundamental in developing novel compounds with potential biological activities. The reaction conditions and the structure of the reactants significantly influence the chemical properties of the synthesized compounds.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in pharmaceuticals. For example, the interaction of similar compounds with beta-cyclodextrin (beta-CD) has been studied to understand their behavior in aqueous solutions, revealing insights into their stability and solubility characteristics (Ling-tian Tang et al., 2004).

properties

IUPAC Name

1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVHFIKDZBYPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea

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